molecular formula C17H21N3O3S B2771340 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034523-07-2

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2771340
CAS No.: 2034523-07-2
M. Wt: 347.43
InChI Key: LBDCRSKZBRTZDH-UHFFFAOYSA-N
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Description

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that features an imidazole ring, a sulfonyl group, and an azetidine ring. The presence of these functional groups suggests that the compound may exhibit a range of chemical and biological activities. Imidazole-containing compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antibacterial and antifungal properties.

    Medicine: As a potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. The azetidine ring can increase the compound’s stability and bioavailability.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-15(13-7-5-4-6-8-13)16(21)20-11-14(12-20)24(22,23)17-18-9-10-19(17)2/h4-10,14-15H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDCRSKZBRTZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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